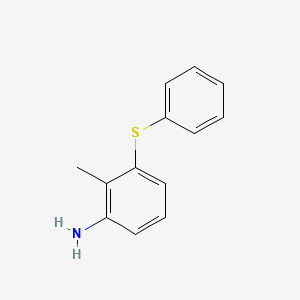

2-Methyl-3-(phenylsulfanyl)aniline

説明

Structure

3D Structure

特性

IUPAC Name |

2-methyl-3-phenylsulfanylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NS/c1-10-12(14)8-5-9-13(10)15-11-6-3-2-4-7-11/h2-9H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFZPBQSQPNMFJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1SC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Approaches for 2 Methyl 3 Phenylsulfanyl Aniline

Diverse Synthetic Pathways and Strategies

The construction of the 2-Methyl-3-(phenylsulfanyl)aniline scaffold can be achieved through various synthetic blueprints, including multi-step sequences, as well as more advanced convergent and divergent strategies.

Multi-Step Synthesis Architectures

Multi-step synthesis is a common approach for assembling complex molecules like this compound from simpler, readily available starting materials. utdallas.edu This strategy involves a sequence of reactions where each step builds upon the previous one to progressively assemble the target molecule. utdallas.edu A plausible multi-step synthesis for a structurally related compound, 2-methyl-6-nitro-3-phenylthio-aniline, has been reported, which could be adapted for the synthesis of this compound. This process would likely involve the initial nitration of a suitable toluene (B28343) derivative, followed by the introduction of the phenylsulfanyl group and a final reduction of the nitro group to the corresponding aniline (B41778).

A representative multi-step synthesis could start from a substituted nitroaniline. For instance, the synthesis of 2-nitro-5-(phenylthio)anilines has been achieved by reacting a 5-chloro-2-nitroaniline (B48662) with a thiophenol. google.com This suggests a potential pathway where a chlorinated and nitrated toluene derivative is first reacted with thiophenol, followed by the reduction of the nitro group to yield the final aniline product. The use of protecting groups may be necessary in some multi-step syntheses to prevent unwanted side reactions with reactive functional groups like amines. utdallas.edu

| Starting Material | Intermediate(s) | Final Product | Key Reactions |

| Substituted Toluene | Nitrotoluene, Chloro-nitrotoluene | This compound | Nitration, Halogenation, Nucleophilic Aromatic Substitution, Reduction |

| 5-chloro-2-nitroaniline derivative | 2-nitro-5-(phenylthio)aniline derivative | This compound | Nucleophilic Aromatic Substitution, Reduction |

Convergent and Divergent Synthetic Approaches

While specific examples for this compound are not extensively documented in the literature, the principles of convergent and divergent synthesis can be applied to its production.

A divergent synthesis would begin with a common intermediate that is then elaborated into a variety of structurally related target molecules. Starting from a common precursor, such as a di-halogenated methylaniline, one could selectively introduce the phenylsulfanyl group at one position and then use the remaining halogen as a handle to introduce other functional groups, leading to a library of derivatives of this compound.

One-Pot and Cascade Reactions

One-pot and cascade reactions represent highly efficient synthetic strategies that minimize the number of separate reaction and purification steps, thereby saving time, resources, and reducing waste. nih.gov A one-pot synthesis of anilines from phenols has been developed, which proceeds via a Smiles rearrangement. nih.govresearchgate.net While not directly applied to this compound, this demonstrates the potential for developing one-pot procedures for its synthesis.

A hypothetical one-pot synthesis for this compound could involve the simultaneous or sequential addition of reagents to a single reaction vessel to achieve multiple transformations. For instance, a tandem reaction could be designed where a suitable aniline derivative undergoes a directed C-H activation and subsequent thioarylation in a single pot. An iron-catalyzed tandem reaction of 2-iodoaniline (B362364) with isothiocyanate in water has been described for the synthesis of 2-aminobenzothiazole, showcasing an environmentally benign and efficient route that could inspire similar strategies. rsc.org

Sustainable and Green Chemistry Principles in Synthesis

The growing emphasis on sustainable and environmentally friendly chemical processes has led to the development of greener synthetic methods for anilines and their derivatives.

Catalysis-Driven Synthesis (e.g., Metal-Catalyzed Coupling Reactions)

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of C-N and C-S bonds, which are key to the synthesis of this compound. Transition metals such as palladium, copper, and iron are frequently used to catalyze these transformations, often with high efficiency and selectivity. chemrevlett.comnih.gov

The synthesis of phenothiazines, which share a thioaniline substructure, has been achieved through a dual-catalytic ortho-thioarylation of anilines. rsc.org This approach utilizes an iron(III) triflimide super Lewis acid and a diphenyl selenide (B1212193) Lewis base to activate N-(2-bromophenylthio)succinimide for the efficient thioarylation of aniline derivatives. rsc.org Such a strategy could be adapted for the synthesis of this compound.

Palladium-catalyzed C-H olefination of aniline derivatives has also been reported, demonstrating the potential for direct functionalization of the aniline core under mild conditions. uva.nl Furthermore, rhodium(III)-catalyzed C-H activation of N-nitrosoanilines has been used for C-C bond formation, a principle that could be extended to C-S bond formation. researchgate.netnih.gov

| Catalyst System | Reaction Type | Potential Application in Synthesis |

| Iron(III) triflimide / Diphenyl selenide | ortho-Thioarylation | Direct introduction of the phenylsulfanyl group onto a methylaniline core. rsc.org |

| Palladium/S,O-ligand | para-selective C-H olefination | Functionalization of the aniline ring. uva.nl |

| Rhodium(III) | C-H activation/functionalization | Directed C-S bond formation. researchgate.netnih.gov |

| Iron(III) chloride | Tandem reaction | Potential for one-pot synthesis from iodoanilines. rsc.org |

Atom-Economy Maximization and Waste Minimization

A core principle of green chemistry is the maximization of atom economy, which aims to incorporate the maximum number of atoms from the starting materials into the final product, thereby minimizing waste. One-pot and cascade reactions are inherently more atom-economical as they reduce the number of intermediate isolation and purification steps. researchgate.net

The development of catalyst- and solvent-free synthetic methods is another key aspect of waste minimization. For example, an environmentally friendly synthesis of 2-anilino nicotinic acids has been reported that proceeds without a catalyst and under solvent-free conditions, highlighting a green approach to C-N bond formation. nih.gov Similarly, microwave-assisted green synthesis of anilines from aryl halides in aqueous ammonia (B1221849) has been shown to be a high-yielding method that avoids organic solvents and metal catalysts. researchgate.netsemanticscholar.org These principles could be applied to develop a more sustainable synthesis of this compound.

Solvent Selection and Alternative Reaction Media (e.g., Aqueous, Ionic Liquids)

The choice of solvent is a critical parameter in the synthesis of aryl sulfides like this compound, significantly influencing reaction rates, yields, and product purity. The formation of the carbon-sulfur (C-S) bond, typically achieved through cross-coupling reactions such as the Ullmann condensation or Buchwald-Hartwig thioetherification, is highly sensitive to the reaction medium.

Conventional Solvents: Traditionally, copper-catalyzed Ullmann-type reactions for C-S bond formation have employed high-boiling point, polar aprotic solvents. wikipedia.org These include dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and nitrobenzene (B124822). wikipedia.org For instance, the synthesis of a structurally related compound, 2-methyl-6-nitro-3-phenylthio-aniline, was successfully carried out in dimethyl sulfoxide (B87167) (DMSO) at 110°C, achieving a 92% yield. google.comresearchgate.net However, a significant drawback of these solvents is the difficulty associated with product isolation. The aqueous work-up required to remove these high-boiling solvents often generates large volumes of contaminated wastewater, posing ecological problems and adding to production costs. google.comresearchgate.net

Palladium-catalyzed systems, such as the Buchwald-Hartwig reaction, often utilize less polar solvents like toluene or ethereal solvents like tetrahydrofuran (B95107) (THF). researchgate.net In one example, the amination of bromo-substituted compounds was effectively performed in a toluene/THF mixture. researchgate.net An alternative solvent choice, isobutanol, was used in an autoclave-based process for a related nitro-aniline synthesis, yielding 96.4%, demonstrating a move towards process optimization by simplifying work-up procedures. google.com

Alternative Reaction Media: In line with the principles of green chemistry, research has shifted towards more environmentally benign reaction media.

Aqueous Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and low cost. While organic substrates often have low solubility in water, the use of surfactants or phase-transfer catalysts can overcome this limitation. Copper-catalyzed Ullmann-type C-O coupling reactions have been successfully performed in water, suggesting the potential for developing similar aqueous methods for C-S bond formation. nih.gov

Ionic Liquids (ILs): Ionic liquids are salts with melting points below 100°C, characterized by negligible vapor pressure, high thermal stability, and tunable solvent properties. organic-chemistry.org They can act as both the solvent and catalyst in chemical reactions. organic-chemistry.org Although a specific application of ionic liquids for the synthesis of this compound is not documented, their use in related transformations is known. For example, a Brønsted acidic ionic liquid has been used to catalyze Friedel-Crafts reactions of anilines, demonstrating their utility in reactions involving aniline derivatives. researchgate.net The synthesis of other ionic liquids has been achieved using water as the sole processing solvent, further enhancing their green credentials. nih.gov

The selection of a solvent system represents a trade-off between reaction efficiency, cost, and environmental impact. The data below, derived from the synthesis of analogous compounds, illustrates the effect of solvent choice on reaction outcomes.

Table 1: Effect of Solvent on the Synthesis of Aryl Sulfinamide and Aryl Amine Analogues This table is generated based on data from analogous reactions and is for illustrative purposes.

| Entry | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Dimethyl Sulfoxide (DMSO) | 2-Methyl-6-nitro-3-phenylthio-aniline | 92 | google.comresearchgate.net |

| 2 | Isobutanol | 2-Nitro-5-(phenylthio)-aniline | 96.4 | google.com |

| 3 | Toluene/THF | Tris(dialkylamino)-substituted TPYs | High | researchgate.net |

| 4 | Dimethylformamide (DMF) | 2-Nitro-5-(phenylthio)-aniline | Good |

Regioselective and Chemoselective Synthesis of this compound and Analogues

Regioselectivity is a paramount challenge in the synthesis of polysubstituted aromatic compounds like this compound. The directing effects of the existing methyl and amino groups on the aniline ring can lead to a mixture of isomers, complicating purification and reducing the yield of the desired product.

A plausible and regioselective synthesis of this compound would likely start from a precursor where the substitution pattern is already fixed. For example, the palladium-catalyzed Buchwald-Hartwig or copper-catalyzed Ullmann cross-coupling reaction between 3-bromo-2-methylaniline (B1266185) and thiophenol would selectively yield the target compound. The bromine atom at the 3-position predetermines the site of the phenylsulfanyl group attachment.

Conversely, starting with 2-bromo-6-methylaniline (B1334028) would lead to the formation of the 2-Methyl-6-(phenylsulfanyl)aniline isomer. The synthesis of analogues like 2-methyl-3-trifluoromethylaniline underscores the necessity of such controlled, stepwise approaches to ensure the correct arrangement of substituents. google.com

Chemoselectivity is also crucial, particularly when dealing with functional groups that could potentially react under the coupling conditions. The amino group (-NH2) on the aniline ring is a nucleophile and could compete with the thiol in coupling reactions. Therefore, protection of the amino group, for instance as an amide, might be necessary. However, modern catalytic systems often exhibit high chemoselectivity. Palladium catalysts with specialized ligands, for example, can selectively facilitate the C-S bond formation in the presence of a free amino group. nih.gov

An alternative approach involves introducing the amino group in a later step. For example, one could start with 2-methyl-3-nitrobromobenzene . The C-S bond can be formed first via coupling with thiophenol, followed by the reduction of the nitro group to an amine. This strategy circumvents the potential side reactions associated with the free amino group. The synthesis of 2-methyl-6-nitroaniline (B18888) is a well-studied process, indicating the feasibility of handling such intermediates. wikipedia.org

Optimization of Reaction Parameters and Yield Enhancement Methodologies

Optimizing reaction parameters is key to maximizing the yield and purity of this compound while minimizing costs and reaction times. The critical parameters for cross-coupling reactions include the choice of catalyst, ligand, base, temperature, and reactant stoichiometry.

Catalyst and Ligand Selection: For palladium-catalyzed reactions, the choice of ligand is crucial. The Buchwald and Hartwig groups have developed generations of phosphine-based ligands that enable the coupling of a wide range of substrates under milder conditions and with lower catalyst loadings. organic-chemistry.orgnih.gov For instance, the SPhos ligand has been used effectively with a Pd(dba)2 catalyst for the amination of bromo-arenes. researchgate.net For copper-catalyzed Ullmann reactions, the source of copper (e.g., CuI, CuBr) and the use of a ligand like phenanthroline or TMEDA can dramatically improve reaction efficiency compared to traditional copper powder. wikipedia.orgnih.gov

Base and Temperature: The base plays a vital role in activating the nucleophile (thiophenol) and neutralizing the acid generated during the reaction. Common bases include potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), and sodium tert-butoxide (NaOtBu). researchgate.netpatsnap.com The reaction temperature is also a critical factor. While traditional Ullmann reactions required temperatures exceeding 200°C, modern catalytic systems often work at lower temperatures, typically in the range of 60-120°C. google.comnih.govgoogle.com

The following table summarizes optimized conditions found for the synthesis of analogous aryl sulfides and amines.

Table 2: Optimization of Reaction Parameters for Analogous C-S and C-N Coupling Reactions This table is generated based on data from analogous reactions and is for illustrative purposes.

| Product Type | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Aryl Thioether | - (Ammonia as base promoter) | NH3 | Isobutanol | 60 | 96.4 | google.com |

| Aryl Thioether | - | K2CO3 | DMSO | 110 | 92 | google.com |

| Aryl Amine | Pd(dba)2 / SPhos | NaOtBu | Toluene/THF | 100 | High | researchgate.net |

| Aryl Thioether | CuI | K2CO3 | DMF | 120 | Good | patsnap.com |

Yield enhancement can also be achieved by carefully controlling the stoichiometry of the reactants. For example, in the synthesis of 2-amino-5-thiophenyl-(2-methoxy)acetanilide, optimizing the mass ratio of the reactants and solvents was critical to obtaining a high-purity product with a total yield of up to 85.8%. hymasynthesis.com

Strategies for Process Intensification and Scalable Synthesis

Translating a laboratory-scale synthesis to an industrial, scalable process requires a focus on safety, cost-effectiveness, efficiency, and environmental impact. For this compound, this involves moving beyond traditional methods towards more intensified and sustainable processes.

Catalyst Efficiency and Recovery: A major consideration for scalability is the cost of the catalyst, especially if it is a precious metal like palladium. Process intensification aims to reduce catalyst loading to parts-per-million (ppm) levels. The development of highly active catalysts, such as fourth-generation Josiphos-based palladium systems, allows for remarkably low catalyst loadings (as low as 0.05 mol%) for related couplings. nih.gov Furthermore, immobilizing the catalyst on a solid support can facilitate its recovery and reuse, significantly reducing costs and waste.

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing for process intensification and scalability. They provide superior heat and mass transfer, allow for precise control over reaction parameters (temperature, pressure, residence time), and enhance safety, particularly for exothermic or hazardous reactions. The production of related anilines has been adapted to continuous flow reactors to ensure consistent quality and yield, demonstrating a viable path for the large-scale synthesis of the target compound.

Process Optimization and Atom Economy: Scalable synthesis prioritizes atom economy and minimizes waste. This involves:

Avoiding Protective Groups: Developing chemoselective catalysts that eliminate the need for protection and deprotection steps simplifies the process and reduces waste.

Solvent Minimization and Recycling: Using solvent-free reaction conditions or choosing solvents that are easily recovered and recycled, such as isobutanol instead of DMSO, improves the process's green profile. google.com

Telescoping Reactions: Combining multiple synthetic steps into a one-pot process without isolating intermediates can significantly increase efficiency. For example, a "thioetherification-reduction 'one-pot process'" has been described for a related compound. patsnap.com

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Methyl 3 Phenylsulfanyl Aniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

High-resolution NMR spectroscopy stands as a cornerstone in the structural analysis of organic compounds. It provides unparalleled insight into the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, allowing for the deduction of the molecular skeleton and the relative orientation of its constituent atoms.

While one-dimensional (1D) NMR spectra provide fundamental information about the number and type of protons and carbons, two-dimensional (2D) NMR experiments are indispensable for establishing the intricate network of connections within a molecule. princeton.eduyoutube.com These experiments correlate nuclear spins that are interacting with each other, either through chemical bonds or through space.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. princeton.eduyoutube.com For 2-Methyl-3-(phenylsulfanyl)aniline, COSY would reveal the correlations between the aromatic protons on both the aniline (B41778) and phenyl rings, helping to assign their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. princeton.eduyoutube.com It is a powerful tool for assigning carbon signals based on their attached protons. In the case of this compound, the HSQC spectrum would definitively link each aromatic proton to its corresponding carbon atom and the methyl protons to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): Unlike HSQC, HMBC reveals correlations between protons and carbons that are separated by two or three bonds. princeton.eduyoutube.com This is crucial for piecing together the molecular framework. For instance, HMBC would show correlations between the methyl protons and the aromatic carbons at positions 2 and 3 of the aniline ring, confirming the methyl group's position. It would also show correlations between the protons of one aromatic ring and the carbons of the other, via the sulfur atom, establishing the phenylsulfanyl linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. princeton.edu This is particularly useful for determining stereochemistry and conformation. In this compound, NOESY could provide information on the rotational orientation of the phenyl ring relative to the aniline ring.

A study on a structurally related compound demonstrated the power of these 2D NMR techniques. researchgate.net In that research, HSQC analysis helped identify non-aromatic CH moieties, while COSY and NOESY spectra were used to confirm the relative positions of protons and methoxy (B1213986) groups on the aromatic rings. researchgate.net The HMBC spectrum was instrumental in identifying long-range interactions between protons and carbons, which was key to elucidating the final structure. researchgate.net

Table 1: Exemplary 2D NMR Correlations for Structural Elucidation

| 2D NMR Experiment | Type of Information Provided | Application to this compound |

| COSY | ¹H-¹H correlations through 2-3 bonds | Establishes proton connectivity within the aniline and phenyl rings. |

| HSQC | ¹H-¹³C correlations through 1 bond | Assigns carbon signals based on their directly attached protons. |

| HMBC | ¹H-¹³C correlations through 2-3 bonds | Confirms the position of the methyl group and the phenylsulfanyl linkage. |

| NOESY | ¹H-¹H correlations through space | Provides insights into the 3D conformation and spatial proximity of atoms. |

High-Accuracy Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide valuable information about its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition and thus the molecular formula of a compound with a high degree of confidence. researchgate.netnih.gov For this compound (C₁₃H₁₃NS), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. The development of HRMS techniques, often coupled with liquid chromatography (LC), has become crucial for the screening and identification of a wide array of chemical compounds. nih.govnih.gov

Tandem mass spectrometry, or MS/MS, is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented by collision with an inert gas. unito.it The resulting fragment ions are then analyzed to provide structural information. The way a molecule breaks apart can be highly characteristic of its structure.

The fragmentation of aromatic amines and related structures has been studied using techniques like desorption electrospray ionization tandem mass spectrometry (DESI-MS/MS). ecut.edu.cn For aniline, characteristic losses of NH₃, HCN, and CH₃CN have been observed. ecut.edu.cn In more complex structures, such as fentanyl and its analogs, fragmentation occurs at specific bonds, generating dominant ions that can be used to identify the location of modifications on the core structure. wvu.edu Studies on methylenedianiline isomers have shown that the position of amino groups influences the gas-phase stability and fragmentation of the molecule. nih.gov This multi-faceted approach, combining MS/MS with other techniques, is invaluable for differentiating isomeric species. nih.gov While specific MS/MS fragmentation data for this compound was not found in the search results, the principles derived from similar molecules suggest that characteristic cleavages would occur at the C-S and C-N bonds, providing clear evidence for the connectivity of the molecule.

X-ray Crystallography for Absolute Molecular Structure and Conformation Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, scientists can generate a detailed electron density map and, from that, a model of the molecule's structure, including bond lengths, bond angles, and torsional angles.

While a crystal structure for this compound itself was not found, a study on the closely related compound 2-(Phenylsulfanyl)aniline provides significant insights. researchgate.net In this molecule, the aniline and phenyl rings adopt a skewed conformation with a dihedral angle of 81.31(7)°. researchgate.net The crystal structure is stabilized by intermolecular N–H···S and N–H···π hydrogen bonds, forming layered structures. researchgate.net

Similarly, the crystal structure of 2-methyl-3-nitroaniline (B147196) reveals a specific packing arrangement in the solid state. nih.gov The study of various Schiff bases derived from substituted anilines also highlights how intermolecular interactions, such as C—H···O and π–π stacking, dictate the crystal packing. nih.govnih.gov These examples underscore the power of X-ray crystallography to provide an unambiguous determination of the molecular structure and conformation in the solid state, information that is complementary to the connectivity data from NMR and the molecular formula and fragmentation from mass spectrometry.

Table 2: Crystallographic Data for the Related Compound 2-(Phenylsulfanyl)aniline researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₂H₁₁NS |

| Crystal System | Orthorhombic |

| Space Group | Fdd2 |

| a (Å) | 17.7430 (7) |

| b (Å) | 37.3075 (19) |

| c (Å) | 6.1420 (2) |

| Volume (ų) | 4065.7 (3) |

| Z | 16 |

| Dihedral Angle (Aniline-Phenyl) | 81.31 (7)° |

Vibrational Spectroscopy (IR and Raman) for Functional Group and Molecular Fingerprint Analysis

Vibrational spectroscopy, which includes both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule and providing a unique spectral "fingerprint." For this compound, the vibrational spectrum arises from the collective motions of its constituent parts: the aniline ring, the methyl group, and the phenylsulfanyl moiety.

A detailed examination of the vibrational spectra would allow for the assignment of specific absorption or scattering bands to particular molecular vibrations. Drawing comparisons from studies on analogous compounds like aniline and its isomers, a set of expected vibrational frequencies can be predicted. nih.gov

Key vibrational modes anticipated for this compound include:

N-H Vibrations : The primary amine (-NH₂) group of the aniline portion is expected to display two distinct N-H stretching bands in the infrared spectrum, typically between 3300 and 3500 cm⁻¹, corresponding to asymmetric and symmetric stretching. N-H bending vibrations are anticipated in the 1590-1650 cm⁻¹ region.

C-H Vibrations : Both aromatic rings (aniline and phenyl) will contribute to C-H stretching vibrations in the 3000-3100 cm⁻¹ range. The methyl (-CH₃) group will show characteristic symmetric and asymmetric stretching vibrations near 2870 cm⁻¹ and 2960 cm⁻¹, respectively.

C-N and C-S Vibrations : The stretching vibration of the C-N bond in the aniline group is typically observed between 1250 and 1360 cm⁻¹. The C-S stretching of the phenylsulfanyl group is expected to appear in the lower frequency region of 600-800 cm⁻¹.

Aromatic Ring Vibrations : The C=C stretching vibrations within the benzene (B151609) rings will produce a series of bands in the 1400-1600 cm⁻¹ range. A characteristic "ring breathing" mode, which is particularly sensitive to the substitution pattern on the ring, is a notable feature in the Raman spectrum. nih.gov

The unique combination of these vibrational bands, especially in the fingerprint region (below 1500 cm⁻¹), constitutes a specific spectral signature for this compound, which is invaluable for its identification and characterization.

Table 1: Expected Vibrational Frequencies for this compound This table is generated based on typical vibrational frequencies for the functional groups and data from related compounds. nih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Primary Spectroscopic Technique |

|---|---|---|---|

| Amine (-NH₂) | Asymmetric & Symmetric Stretching | 3300 - 3500 | IR |

| Amine (-NH₂) | Bending | 1590 - 1650 | IR |

| Aromatic C-H | Stretching | 3000 - 3100 | IR, Raman |

| Methyl (-CH₃) | Asymmetric & Symmetric Stretching | 2960 & 2870 | IR, Raman |

| Aromatic C=C | Ring Stretching | 1400 - 1600 | IR, Raman |

| C-N | Stretching | 1250 - 1360 | IR |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

Electronic spectroscopy, particularly UV-Visible (UV-Vis) absorption and fluorescence emission spectroscopy, is employed to investigate the electronic structure and transitions within a molecule. The electronic spectrum of this compound is principally governed by the π-electron system of its aromatic rings, with notable influence from the amino, methyl, and phenylsulfanyl substituents.

UV-Visible Absorption Spectroscopy

The UV-Vis absorption spectrum of this compound, when measured in a suitable solvent, is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions.

π → π Transitions*: These transitions, associated with the phenyl and aniline rings, are typically intense and located at shorter wavelengths. Aniline, for instance, exhibits absorption bands around 230 nm and 280 nm. nist.gov The introduction of a phenylsulfanyl group is likely to cause a bathochromic (red) shift in these absorption maxima. This is due to the extension of the π-conjugated system and the electron-donating character of the sulfur atom's lone pair of electrons. The methyl group, being a weak electron-donating group, is expected to have a less pronounced effect.

n → π Transitions: The non-bonding electrons on the nitrogen of the amino group and the sulfur of the phenylsulfanyl group can be excited in n → π transitions. These transitions are generally less intense than π → π* transitions and might appear as shoulders on the main absorption bands.

The electronic properties of aniline derivatives are significantly modulated by the nature of their substituents. cdnsciencepub.com Studies on related polymers, such as those of 2-methyl aniline, have demonstrated that absorption maxima are sensitive to the molecular structure and substituent effects. rroij.com

Fluorescence Spectroscopy

Many aniline derivatives are known to be fluorescent. It is anticipated that this compound will exhibit fluorescence upon excitation at a wavelength corresponding to one of its absorption bands. The emission spectrum will be shifted to a longer wavelength, a phenomenon known as the Stokes shift. The characteristics of the fluorescence, such as quantum yield and lifetime, can provide additional details about the molecule's excited state and are often influenced by the surrounding solvent environment.

Table 2: Expected Electronic Transitions for this compound This table is generated based on the electronic spectra of aniline and related derivatives. nist.govrroij.com

| Spectroscopic Technique | Electronic Transition | Expected Wavelength Range | Remarks |

|---|---|---|---|

| UV-Vis Absorption | π → π* | 230 - 300 nm | Characterized by intense absorption bands from the aromatic systems. |

| UV-Vis Absorption | n → π* | > 300 nm | Typically a weaker absorption, which may manifest as a shoulder on a stronger band. |

Theoretical and Computational Chemistry Investigations of 2 Methyl 3 Phenylsulfanyl Aniline

Quantum Chemical Studies of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These studies provide a microscopic view of the electron distribution and how it governs the molecule's stability, reactivity, and interactions.

Density Functional Theory (DFT) Calculations for Ground State Properties

Natural Bond Orbital (NBO) analysis, a common component of DFT studies, reveals interactions between donor and acceptor orbitals, highlighting the significance of intramolecular charge transfer. tandfonline.com For 2PSA, NBO analysis has been used to examine intramolecular hydrogen bonding. tandfonline.com Furthermore, Molecular Electrostatic Potential (MESP) maps derived from DFT calculations help in identifying the nucleophilic and electrophilic regions of the molecule, which are crucial for predicting sites of chemical reactions. tandfonline.com In 2PSA, the reaction sites are predominantly found to occur in the amide group. tandfonline.com

Ab Initio Methods (e.g., MP2, CCSD(T)) for High-Accuracy Calculations

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)), are higher-level computational techniques that provide more accurate energy and property calculations compared to DFT. researchgate.net These methods are computationally more demanding. While calculations at the MP2 level have been reported for aniline (B41778) and its simpler derivatives to determine ground state geometries, specific high-accuracy ab initio studies for 2-Methyl-3-(phenylsulfanyl)aniline or its close analogue 2-(Phenylsulfanyl)aniline were not identified in the available literature. researchgate.net Such calculations would be valuable for benchmarking the results from DFT and providing a more precise understanding of the electronic structure.

Molecular Orbital Analysis and Frontier Orbital Theory (e.g., HOMO-LUMO Gap)

Frontier molecular orbital theory is a key framework for describing chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. mdpi.com

For the related molecule 2-(Phenylsulfanyl)aniline (2PSA), the calculated HOMO-LUMO gap is 4.036 eV. tandfonline.com A smaller energy gap generally implies higher chemical reactivity, lower kinetic stability, and strong polarizability, as less energy is required to excite electrons from the ground state. tandfonline.commdpi.com The relatively small energy gap in 2PSA suggests it is a reactive molecule. tandfonline.com

The energies of the HOMO and LUMO orbitals are directly related to the ionization potential and electron affinity of the molecule, respectively. researchgate.net The introduction of a methyl group, an electron-donating substituent, on the aniline ring would be expected to raise the energy of the HOMO. This effect is observed in other methyl-substituted anilines. researchgate.net This would likely lead to a slight decrease in the HOMO-LUMO gap for this compound compared to its non-methylated counterpart, suggesting a potential increase in its chemical reactivity.

| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| 2-(Phenylsulfanyl)aniline | DFT/B3LYP/6-311++G(d,p) | - | - | 4.036 | tandfonline.com |

Note: Specific HOMO and LUMO energy values for 2-(Phenylsulfanyl)aniline were not provided in the source material, only the resulting energy gap.

Conformational Analysis and Energy Landscapes via Computational Methods

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. Computational methods, particularly potential energy surface (PES) scanning, are employed to identify low-energy conformations and the transition states that separate them. researchgate.net For aniline derivatives, geometry optimization is typically performed using DFT at levels such as B3LYP/6-31G**. researchgate.net

For this compound, key conformational questions would involve the rotation around the C-N and C-S single bonds. The presence of the methyl group at the C2 position, adjacent to the phenylsulfanyl group at C3, would introduce significant steric hindrance. This steric clash would likely influence the preferred dihedral angles of the phenylsulfanyl group relative to the aniline ring, creating a more complex energy landscape compared to the unsubstituted 2-(Phenylsulfanyl)aniline. A detailed conformational analysis would be necessary to identify the global minimum energy structure and the energy barriers to rotation. However, specific conformational studies for this compound were not found in the reviewed literature.

Reaction Mechanism Elucidation: Transition State Theory and Reaction Pathways

Computational chemistry is instrumental in mapping out the mechanisms of chemical reactions. By applying transition state theory, researchers can calculate the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them. This allows for the determination of activation energies and the proposal of detailed reaction pathways.

Identification of Key Intermediates and Transition States

For a molecule like this compound, mechanistic studies could explore reactions such as electrophilic aromatic substitution, N-acylation, or oxidation. Identifying the key intermediates and transition states for such reactions would require dedicated computational studies. These calculations would involve locating the saddle points on the potential energy surface corresponding to the transition states and characterizing them, often through frequency calculations. researchgate.net At present, there is no available research in the public domain that details the elucidation of reaction mechanisms or the identification of specific intermediates and transition states for reactions involving this compound.

Determination of Activation Energies and Rate Constants

The determination of activation energies (Ea) and rate constants (k) is fundamental to understanding the chemical reactivity of a molecule. These parameters quantify the energy barrier that must beovercome for a reaction to occur and the speed at which it proceeds. Computational chemistry provides powerful tools to model reaction pathways and calculate these crucial kinetic parameters.

Detailed Research Findings

Computational studies on molecules structurally similar to this compound, particularly substituted anilines, offer significant insights into the methods and likely outcomes for this compound. Density Functional Theory (DFT) is a commonly employed method for these calculations. For instance, a study on the intramolecular radical addition to aniline derivatives utilized the dispersion-corrected PW6B95-D3 functional to achieve high accuracy, with deviations from experimental free activation barriers of only about 0.5 kcal/mol. nih.gov

The Arrhenius equation, k = A * exp(-Ea/RT), is a cornerstone in these calculations, relating the rate constant to the activation energy and temperature. fsu.edu Computational methods can determine the free energy of activation (ΔG‡), which is directly related to the rate constant. For the 5-exo cyclization of the hexenyl radical, a benchmark reaction, the calculated free energy of activation was found to be approximately 10.6 kcal/mol. beilstein-journals.org

Substituents on the aniline ring play a critical role in modulating activation barriers. In the oxidation of meta-substituted anilines, the reactivity order was found to be m-CH₃ > H > m-OC₂H₅ > m-OCH₃ > m-F > m-Cl > m-NO₂. orientjchem.org This highlights the influence of electron-donating and electron-withdrawing groups on the reaction kinetics. For a hypothetical reaction involving this compound, the methyl group (electron-donating) and the phenylsulfanyl group (which can have complex electronic effects) would together determine the activation energy.

In studies of acylhydrazone formation catalyzed by para-substituted anilines, the calculated activation barriers for the rate-limiting aniline cleavage step followed the experimentally observed trend, demonstrating the predictive power of these computational models. rsc.org Similarly, the oxidative coupling of aniline has been studied, yielding an activation energy of 9.337 kJ/mol and a positive Gibbs free energy of activation (ΔG*), indicating a non-spontaneous process. researchgate.net

Table 1: Activation Parameters for Reactions Involving Aniline Derivatives from Various Studies This table presents data from related compounds to illustrate the typical values and parameters studied.

| Reaction / Compound Type | Method | Activation Energy (Ea) | Activation Enthalpy (ΔH*) | Activation Entropy (ΔS*) | Gibbs Free Energy of Activation (ΔG‡) | Reference |

|---|---|---|---|---|---|---|

| Intramolecular Radical Addition (Hexenyl Radical) | DFT (PW6B95-D3) | - | - | - | ~10.6 kcal/mol | beilstein-journals.org |

| Oxidation of m-Methylaniline | Experimental | - | - | Negative Value Reported | - | orientjchem.org |

| Oxidation of Aniline | Experimental | - | - | Negative Value Reported | - | orientjchem.org |

| Acylhydrazone Formation (p-Anisidine catalyst) | DFT | - | - | - | Lower than p-nitroaniline catalyzed | rsc.org |

| Oxidative Coupling of Aniline | Experimental | 9.337 kJ/mol | +6.826 kJ/mol | -0.2447 kJ/mol K | +79.78 kJ/mol | researchgate.net |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of the conformational dynamics, structural flexibility, and interactions with the surrounding environment, such as solvent molecules. youtube.com This approach is invaluable for understanding how this compound behaves in a solution, how its structure fluctuates, and how it interacts with different solvents.

Detailed Research Findings

While no specific MD simulations for this compound are published, the methodology is well-established. A typical simulation involves placing the molecule in a box of solvent molecules (e.g., water) and calculating the forces between all atoms. The simulation then proceeds in small time steps (on the order of femtoseconds) to track the trajectory of each atom. researchgate.net

MD simulations are particularly useful for exploring:

Conformational Landscapes: The phenylsulfanyl and methyl groups introduce rotational flexibility. MD simulations can map the accessible conformations of the molecule, identifying the most stable (lowest energy) arrangements and the energy barriers between them.

Solvent Effects: The behavior of molecules can be significantly influenced by the solvent. researchgate.net MD simulations explicitly model solvent-solute interactions, such as hydrogen bonding between the amine group of the aniline moiety and protic solvents. This can reveal the formation of solvent shells around the molecule and quantify the interaction energies. researchgate.net

Dynamic Properties: Properties like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can be calculated from the simulation trajectory. RMSD measures the average change in displacement of a selection of atoms over time, indicating structural stability. RMSF reveals the flexibility of different parts of the molecule. For this compound, one would expect higher fluctuations in the phenyl rings and the sulfur bridge compared to the more constrained aniline core.

Table 2: Key Analyses in a Hypothetical Molecular Dynamics Simulation of this compound This table outlines the types of analyses that would be performed in an MD simulation to understand the compound's dynamic behavior.

| Analysis Type | Description | Potential Insights for this compound |

|---|---|---|

| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of the simulated structure and a reference structure over time. | Indicates if the molecule reaches a stable conformation during the simulation. |

| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of each atom from its average position. | Highlights flexible regions, such as the rotation around the C-S and C-N bonds. |

| Radius of Gyration (Rg) | A measure of the molecule's overall size and compactness. | Shows how the molecule's shape changes over time, for instance, in response to solvent. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms or molecules varies as a function of distance from a central point. | Characterizes the structure of the solvent shell around the amine and phenylsulfanyl groups. |

| Interaction Energy Analysis | Calculates the non-bonded interaction energies (van der Waals and electrostatic) between the solute and solvent. | Quantifies the strength of solvent effects and identifies key intermolecular interactions. |

Quantitative Structure-Reactivity/Electronic Property Relationship (QSRER) Modeling

Quantitative Structure-Reactivity Relationship (QSRER) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate a molecule's structural or electronic features (descriptors) with its reactivity or physical properties. koreascience.kr These models are often expressed as mathematical equations and are invaluable for predicting the behavior of new or untested compounds.

Detailed Research Findings

For aniline derivatives, QSRER and QSPR studies are common. These models can predict a wide range of properties, from pKa values to biological activity. researchgate.netnih.gov The first step in building a QSRER model is to calculate a set of molecular descriptors. These can include constitutional, topological, and quantum chemical parameters.

Key quantum chemical descriptors relevant to this compound would include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to a molecule's ability to donate and accept electrons, respectively. They are often correlated with reactivity and oxidation/reduction potentials. umn.edu

Molecular Surface Properties: The minimum average local ionization energy on the molecular surface has been shown to be an excellent descriptor for predicting the pKa of substituted anilines, sometimes outperforming traditional Hammett constants. researchgate.net

Atomic Charges: The natural charge on the amino nitrogen atom is well-correlated with the C-N bond length and the pKa of the amino group in substituted anilines.

Once descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or machine learning approaches like Artificial Neural Networks (ANN) are used to build the model. koreascience.kr For example, a study on the one-electron oxidation potentials of 21 substituted anilines found a strong linear relationship between computed properties and experimental values, with mean unsigned errors as low as 0.02 V. umn.edu Another study on the lipophilicity of triazole-aniline derivatives used computed logP values as part of a broader in silico pharmacokinetic profile assessment. nih.gov

A hypothetical QSRER model for a reaction involving this compound would use descriptors that capture the electronic influence of both the methyl and phenylsulfanyl groups to predict its reaction rate or equilibrium constant relative to other substituted anilines.

Table 3: Common Descriptors Used in QSRER/QSPR Models for Aniline Derivatives This table lists descriptors found in studies of related compounds that would be relevant for modeling this compound.

| Descriptor Class | Specific Descriptor Example | Property It Helps Predict | Reference |

|---|---|---|---|

| Quantum Chemical | Energy of the Highest Occupied Molecular Orbital (EHOMO) | Oxidation Potential, Reactivity | umn.edu |

| Quantum Chemical | Natural Charge on Amino Nitrogen (QN) | pKa, C-N Bond Length | |

| Quantum Chemical | Minimum Average Local Ionization Energy (ĪS,min) | pKa | researchgate.net |

| Constitutional | Molecular Weight | General Physicochemical Properties | - |

| Topological | Wiener Index | Boiling Point, Viscosity | - |

| Physicochemical | Calculated LogP (e.g., XLogP3) | Lipophilicity, Membrane Permeability | nih.gov |

Reactivity, Reaction Mechanisms, and Strategic Derivatization of 2 Methyl 3 Phenylsulfanyl Aniline

Electrophilic and Nucleophilic Reactivity of the Aniline (B41778) and Phenylsulfanyl Moieties

The aniline portion of the molecule, with its amino (-NH2) group, is electron-donating, thereby activating the aromatic ring towards electrophilic substitution. This activating effect is most pronounced at the ortho and para positions relative to the amino group. However, the presence of the methyl and phenylsulfanyl groups at positions 2 and 3, respectively, introduces steric and electronic complexities that direct incoming electrophiles.

The phenylsulfanyl group, containing a sulfur atom with lone pairs of electrons, can also participate in the electronic landscape of the molecule. While sulfur is less effective at donating its lone pair into the aromatic system compared to the nitrogen in the amino group, it still influences the electron density of the ring.

Conversely, the lone pair of electrons on the nitrogen atom of the aniline makes it a nucleophilic center. ucalgary.ca This nucleophilicity is a key factor in reactions such as alkylation and acylation at the nitrogen atom. The availability of this lone pair can be modulated by the electronic nature of the substituents on the aromatic ring. ucalgary.ca In the case of aniline itself, resonance with the aromatic ring can decrease the availability of the nitrogen lone pair, making it a poorer nucleophile compared to aliphatic amines. ucalgary.ca

The benzene (B151609) ring can also act as an electrophile in nucleophilic aromatic substitution reactions, particularly when activated by strong electron-withdrawing groups. tib.eu However, in the case of 2-Methyl-3-(phenylsulfanyl)aniline, the presence of the electron-donating amino and methyl groups makes such reactions less favorable unless further modifications are made to the molecule.

Functional Group Transformations and Interconversions

The distinct functional groups within this compound allow for a range of selective transformations.

The primary amine group is a versatile site for chemical modification.

Alkylation and Acylation: The nucleophilic nitrogen can readily react with alkyl halides or acylating agents to form N-alkylated or N-acylated products, respectively. For instance, the reaction of an aniline derivative with benzoyl chloride in the presence of a base like triethylamine (B128534) leads to the corresponding N-benzoylated amide. acs.org

Diazotization: A cornerstone reaction of primary aromatic amines is diazotization, which involves treatment with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) to form a diazonium salt. tib.eu These salts are highly versatile intermediates that can be converted into a wide array of functional groups, including halogens, a cyano group, a hydroxyl group, or even a hydrogen atom, through Sandmeyer-type reactions. tib.eu

The sulfur atom of the phenylsulfanyl group offers another avenue for functionalization.

Oxidation: The thioether can be selectively oxidized to a sulfoxide (B87167) or a sulfone. This transformation significantly alters the electronic properties of the molecule, as the sulfoxide and sulfone groups are electron-withdrawing. The oxidation of phenothiazine (B1677639), a related sulfur-containing heterocyclic compound, to its corresponding sulfoxide and sulfone has been well-documented, often employing reagents like hydrogen peroxide or potassium permanganate. dtic.mil A similar oxidation of the thioether in this compound would be expected.

Metal Coordination: The sulfur atom, with its lone pairs of electrons, can act as a ligand and coordinate to various metal centers. This property is fundamental in the design of catalysts and functional materials.

The directing effects of the existing substituents govern the positions of further electrophilic aromatic substitution reactions. The strongly activating amino group and the moderately activating methyl group will direct incoming electrophiles to the positions ortho and para to the amino group. The phenylsulfanyl group is generally considered an ortho, para-director as well. The interplay of these directing effects, along with steric hindrance from the existing groups, will determine the regioselectivity of reactions such as nitration, halogenation, and Friedel-Crafts reactions. For example, in related diphenylamine (B1679370) systems, substitutions can be directed to specific positions on the rings. dtic.mil

Cyclization and Rearrangement Reactions Involving this compound as a Precursor

The structure of this compound makes it a potential precursor for the synthesis of heterocyclic compounds, particularly those containing nitrogen and sulfur.

One of the most prominent cyclization reactions for related diphenylamine structures is the formation of phenothiazines. This is typically achieved by heating the diphenylamine with sulfur, often in the presence of a catalyst like iodine or aluminum chloride. slideshare.netscribd.comcutm.ac.in This reaction proceeds through a thionation process followed by an intramolecular cyclization. Given that this compound already contains the pre-formed C-S bond, intramolecular cyclization to form a phenothiazine-type structure could be envisioned under appropriate conditions, likely involving the formation of a bond between the nitrogen and the phenyl ring of the phenylsulfanyl group.

Furthermore, intramolecular cyclization of related α-(phenylthio)acetamides has been shown to produce oxindole (B195798) derivatives under electrochemical conditions. acs.org This suggests that derivatives of this compound could undergo similar cyclization pathways. The synthesis of thiadiazine 1-oxides from 2-N-cyano-sulfonimidoyl amides also highlights the potential for intramolecular cyclization involving the aniline nitrogen and a sulfur-containing group. acs.org

Applications in Advanced Materials Science and As a Key Intermediate in Organic Synthesis

Role as a Versatile Intermediate in the Synthesis of Complex Organic Molecules

The strategic placement of the amino, methyl, and phenylsulfanyl groups makes 2-Methyl-3-(phenylsulfanyl)aniline a valuable building block in organic chemistry. These functional groups offer multiple reactive sites for further chemical transformations, allowing for the construction of intricate molecular architectures.

Precursor for Advanced Chemical Scaffolds

A significant application of this compound is its role as a precursor in the synthesis of advanced chemical scaffolds, particularly heterocyclic compounds like phenothiazines. The synthesis of phenothiazine (B1677639) derivatives is of considerable interest due to their wide range of pharmacological activities, including antipsychotic, antihistaminic, and anti-inflammatory properties. acs.orgacs.orgresearchgate.net The general synthetic route to phenothiazines often involves the cyclization of a diarylamine with sulfur. In this context, this compound can be considered a pre-functionalized diarylamine precursor, primed for cyclization reactions to yield specific, substituted phenothiazine structures.

The synthesis of a closely related compound, 2-methyl-6-nitro-3-phenylthio-aniline, has been documented in patent literature, highlighting the utility of this structural motif as an intermediate in preparing more complex molecules. nih.gov This nitro-analogue can be readily converted to the corresponding amine, which can then undergo further reactions. The synthesis of various phenothiazine derivatives often starts from appropriately substituted anilines and benzenethiols, underscoring the potential of this compound as a direct starting material for targeted phenothiazine synthesis. nih.gov

| Precursor | Reaction Type | Resulting Scaffold | Potential Application |

|---|---|---|---|

| This compound | Cyclization with sulfur | Substituted Phenothiazine | Pharmaceuticals |

| 2-methyl-6-nitro-3-phenylthio-aniline | Reduction followed by cyclization | Nitro-substituted Phenothiazine derivative | Intermediate for further functionalization |

| 2-aminobenzenethiol and substituted 2-chloro-1-nitrobenzene | Multi-step synthesis | Substituted Phenothiazines | Antimicrobial agents |

Building Block in Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, are a powerful tool in modern organic synthesis. Aniline (B41778) derivatives are frequently employed as key components in various MCRs. While specific studies detailing the use of this compound in MCRs are not widely available, its structural features suggest its suitability for such reactions. For instance, the amino group can readily participate in the formation of imines, which are key intermediates in reactions like the Povarov, Strecker, and Ugi reactions. The presence of the methyl and phenylsulfanyl groups can influence the reactivity and stereoselectivity of these reactions, as well as impart specific properties to the final products.

Integration into Polymeric Materials and Macromolecular Architectures

The functional groups on this compound also make it a candidate for the development of novel polymeric materials with tailored properties.

Monomer for Functional Polymers (e.g., Conducting Polymers, High-Performance Polymers)

Polyaniline and its derivatives are a well-known class of conducting polymers. inoe.ro The electrical properties of these materials can be tuned by introducing substituents onto the aniline ring or the nitrogen atom. mdpi.com While there is no direct research on the polymerization of this compound, the polymerization of other aniline derivatives with thioether linkages has been reported to yield poly[N,N-(phenylamino)disulfides]. acs.org These polymers exhibit interesting electronic and optical properties. acs.org It is plausible that this compound could be polymerized, either chemically or electrochemically, to produce a functional polymer. The phenylsulfanyl group, in particular, could influence the polymer's solubility, processability, and electronic properties. The sulfur atom in the thioether linkage could also provide a site for further modification or act as a point of interaction with other materials.

| Aniline Derivative Monomer | Polymerization Method | Resulting Polymer | Potential Properties/Applications |

|---|---|---|---|

| Aniline | Chemical or Electrochemical Oxidation | Polyaniline (PANI) | Conducting material, sensors, anti-corrosion coatings |

| Phenylamines with sulfur monochloride | Condensation Polymerization | Poly[N,N-(phenylamino)disulfides] | Colored polymers, potential electronic materials |

| 2-Methylaniline | Copolymerization with aniline | Poly(aniline-co-2-methylaniline) | Improved solubility over PANI |

Crosslinking Agent or Modifier in Polymer Synthesis

Molecules with multiple reactive sites can act as crosslinking agents to create polymer networks. The amino group and the aromatic rings of this compound could potentially participate in crosslinking reactions. For example, the amino group could react with epoxy or isocyanate functionalities in other polymers. While no specific studies have been found that utilize this compound as a crosslinking agent, the general principles of polymer chemistry suggest this as a possible application. The incorporation of this molecule as a modifier could also be used to introduce specific functionalities, such as the thioether group, into a polymer matrix, potentially enhancing properties like adhesion or thermal stability.

Development of Functional Organic Materials

The unique combination of functional groups in this compound opens up possibilities for the design of novel functional organic materials. The thioether linkage is known to be sensitive to oxidation, which could be exploited in the design of stimuli-responsive materials. nih.gov For example, materials incorporating this moiety could change their properties, such as fluorescence or solubility, in response to the presence of oxidizing agents.

Furthermore, the core structure of this compound is a building block for more complex systems with interesting photophysical properties. For instance, substituted anilines and thioethers are components of some liquid crystalline materials and dyes. researchgate.net The specific substitution pattern of this compound could lead to the development of new materials with applications in electronics, photonics, and sensing.

Components in Optoelectronic Devices (e.g., Organic Semiconductors, Charge Transport Materials)

There is no available data or research to suggest that this compound is used as a component in organic semiconductors, charge transport materials, or other optoelectronic devices. While polymers derived from related structures like poly(3-methylaniline) have been investigated for photoelectrode applications, these findings are not directly applicable to the specific, non-polymeric compound . researchgate.net Similarly, other aniline derivatives are mentioned in the context of semiconductor grades, but no performance data or application-specific research for this compound has been reported. researchgate.net

Advanced Chemosensors and Recognition Elements

No studies have been found that describe the use of this compound as an advanced chemosensor or recognition element. Research in this area tends to focus on other aniline derivatives, often those functionalized to create specific binding sites or signaling mechanisms, such as Schiff bases formed from different aniline precursors. acs.org

Advanced Analytical Methodologies for the Characterization and Quantification of 2 Methyl 3 Phenylsulfanyl Aniline

Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are fundamental for separating 2-Methyl-3-(phenylsulfanyl)aniline from starting materials, by-products, and other impurities. The choice of method depends on the compound's volatility, polarity, and the matrix in which it is found.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of aniline (B41778) derivatives, which are often non-volatile or thermally labile. thermofisher.comchromatographyonline.com For this compound, reversed-phase (RP) HPLC is the most probable method of choice. This approach separates compounds based on their hydrophobicity.

A typical RP-HPLC setup would involve a C18 or similar stationary phase, which retains the nonpolar analyte, and a polar mobile phase, usually a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. sielc.comsielc.com The addition of modifiers like formic acid or phosphoric acid to the mobile phase can improve peak shape and resolution by controlling the ionization state of the amine functional group. sielc.comsielc.com For detecting the eluting compound, several detectors can be employed. A Diode Array Detector (DAD) or a variable wavelength UV detector is standard, as the aromatic rings in the molecule will absorb UV light. For enhanced sensitivity and selectivity, especially in complex matrices, a fluorescence detector could be used after appropriate derivatization, or more commonly, a mass spectrometer (MS), which is discussed in the hyphenated techniques section. researchgate.net

As an illustrative example, the HPLC conditions for the analysis of the structurally related compound 2-(Phenylthio)aniline are presented below. sielc.com

Table 1: Illustrative HPLC Parameters for Analysis of a Related Aniline Compound

| Parameter | Condition |

|---|---|

| Compound | 2-(Phenylthio)aniline sielc.com |

| Column | Newcrom R1 (Reverse-Phase) sielc.com |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid sielc.com |

| Detection | UV, MS (with formic acid instead of phosphoric acid) sielc.com |

| Application | Purity assessment, pharmacokinetic studies sielc.com |

This interactive table provides an example of typical HPLC conditions for a compound structurally similar to this compound.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. epa.gov While some aniline derivatives can be thermolabile, many, particularly those with methyl substitutions, are amenable to GC analysis. thermofisher.com The suitability of GC for this compound would depend on its thermal stability at the temperatures required for volatilization in the GC inlet and column.

For the analysis of aniline derivatives, a capillary column, such as one coated with a nonpolar or mid-polar stationary phase (e.g., SE-54), is typically used. epa.gov A Flame Ionization Detector (FID) provides good general sensitivity for organic compounds, while a Nitrogen-Phosphorus Detector (NPD) offers enhanced selectivity and sensitivity for nitrogen-containing compounds like anilines. epa.gov In some cases, derivatization of the amine group may be necessary to improve volatility and thermal stability, although this adds complexity to the sample preparation. thermofisher.com

The U.S. Environmental Protection Agency (EPA) Method 8131 outlines GC conditions for various aniline derivatives, which can serve as a starting point for method development for this compound. epa.gov

Table 2: Typical GC Parameters for Analysis of Methyl Anilines

| Parameter | Condition |

|---|---|

| Analytes | N-methyl aniline, p-methyl aniline, o-methyl aniline, m-methyl aniline, N,N-dimethyl aniline researchgate.net |

| Column | DB-IMS Capillary Column (30 m × 0.25 mm × 0.25 µm) researchgate.net |

| Detector | Mass Spectrometer (MS) in Selected Ion Monitoring (SIM) mode researchgate.net |

| Application | Determination in gasoline researchgate.net |

This interactive table shows typical GC conditions used for the analysis of various methyl aniline isomers, providing a reference for analyzing this compound.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a modern chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC bridges the gap between gas and liquid chromatography, offering fast, efficient, and "greener" separations due to the reduced use of organic solvents.

This technique is particularly well-suited for the analysis and purification of complex mixtures and chiral compounds. Given that this compound is a substituted aniline, SFC could be a valuable tool for its purity assessment, especially for separating it from closely related isomers that might be difficult to resolve by HPLC. The addition of a co-solvent, such as methanol, to the supercritical CO2 mobile phase allows for the modification of the mobile phase's polarity, enabling the elution of a wide range of analytes. Detection is typically performed using standard HPLC detectors like UV or by coupling with a mass spectrometer (SFC-MS).

Hyphenated Analytical Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of chemical compounds in complex environments.

GC-MS and LC-MS for Separation and Mass Identification

Coupling chromatography with mass spectrometry (MS) provides a powerful two-dimensional analysis, where compounds are first separated based on their physicochemical properties and then identified based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification of volatile and semi-volatile organic compounds. For this compound, assuming it has sufficient thermal stability, GC-MS would provide definitive identification. The electron ionization (EI) mass spectrum would show a molecular ion peak corresponding to its molecular weight and a characteristic fragmentation pattern that can be used for structural confirmation and library matching. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is arguably the most powerful and versatile analytical tool for the analysis of substituted anilines, as it overcomes the requirement of volatility and thermal stability. japsonline.com LC-MS methods have been developed for various aniline derivatives, including 2-Methyl-6-nitro aniline. japsonline.com In a typical LC-MS setup, the effluent from the HPLC column is directed into the ion source of the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for such compounds, typically forming a protonated molecule [M+H]+ in positive ion mode. By using a tandem mass spectrometer (MS/MS), one can perform fragmentation studies on the selected parent ion to gain further structural information and enhance selectivity and sensitivity, which is particularly useful for quantifying trace levels in complex matrices. japsonline.com

Table 3: Example LC-MS/MS Parameters for a Substituted Aniline

| Parameter | Condition |

|---|---|

| Analyte | 2-Methyl-6-nitro aniline japsonline.com |

| Chromatography | LiChrospher RP-18 column with a gradient of acetonitrile and ammonium (B1175870) acetate (B1210297) buffer japsonline.com |

| Ionization Mode | Electrospray Ionization (ESI), Positive japsonline.com |

| Mass Detection | Tandem Mass Spectrometry (MS/MS) in Selected Ion Monitoring (SIM) mode japsonline.com |

| Monitored Ion | m/z 170.2 [M+NH₄]⁺ japsonline.com |

| Application | Trace level impurity quantification in an Active Pharmaceutical Ingredient (API) japsonline.com |

This interactive table details the LC-MS/MS conditions used for the sensitive detection of a related substituted aniline, illustrating a potential approach for this compound.

LC-NMR for On-Line Structural Elucidation

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy represents one of the most definitive analytical techniques for structural elucidation. It directly couples the separation power of HPLC with the information-rich detection of Nuclear Magnetic Resonance (NMR) spectroscopy. This allows for the acquisition of detailed structural information (e.g., ¹H NMR and ¹³C NMR spectra) for individual components of a mixture as they elute from the chromatography column.

LC-NMR is particularly advantageous for distinguishing between isomers (structural, conformational, or optical) that may have identical mass spectra and thus be indistinguishable by LC-MS alone. The technique can be operated in different modes:

On-flow mode: NMR spectra are acquired continuously as the sample flows through the NMR probe. This is suitable for major components that are well-separated.

Stopped-flow mode: The chromatographic flow is halted when a peak of interest is inside the NMR probe, allowing for longer acquisition times and thus higher quality spectra for less concentrated analytes.

Loop-storage mode: Peaks are collected in storage loops after a primary detector (e.g., UV or MS) and can be transferred to the NMR spectrometer for analysis later.

A significant challenge in LC-NMR is the suppression of the strong signals from the mobile phase solvents, which can obscure the signals from the analyte. This is often addressed using deuterated solvents and specialized pulse sequences. While a highly specialized and less common technique than LC-MS, LC-NMR provides unparalleled, unambiguous structural information, making it an invaluable tool for the definitive characterization of novel compounds or for analyzing complex reaction mixtures containing isomers of this compound.

Electrochemical Methods for Sensitive Detection and Redox Behavior

Electrochemical methods offer a powerful platform for the sensitive detection and investigation of the redox behavior of electroactive molecules like this compound. The presence of the aniline moiety suggests that this compound is susceptible to electrochemical oxidation. Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) are instrumental in elucidating its electrochemical characteristics.

The methyl and phenylsulfanyl groups in this compound will influence its redox properties. The electron-donating nature of the methyl group is expected to lower the oxidation potential compared to unsubstituted aniline, making it easier to oxidize. The effect of the phenylsulfanyl group is more complex and can depend on its interaction with the aromatic system.

A hypothetical cyclic voltammogram of this compound would likely exhibit an irreversible or quasi-reversible anodic peak corresponding to its oxidation. The peak potential (Epa) and peak current (Ipa) would be key parameters. By studying the variation of Ipa with the concentration of the analyte, a calibration curve can be constructed for its quantification. Furthermore, the relationship between the peak potential and the scan rate can provide insights into the kinetics of the electrode process.

Table 1: Hypothetical Electrochemical Parameters for this compound

| Parameter | Hypothetical Value/Characteristic | Significance |

| Oxidation Peak Potential (Epa) | Expected to be lower than aniline | Indicates the ease of oxidation. |

| Peak Current (Ipa) | Proportional to concentration | Enables quantification. |

| Electron Transfer Coefficient (α) | N/A (requires experimental data) | Provides information on the symmetry of the energy barrier for the electrode reaction. |

| Diffusion Coefficient (D) | N/A (requires experimental data) | Relates to the rate of mass transport of the analyte to the electrode surface. |

Note: The values in this table are hypothetical and serve to illustrate the type of data that would be obtained from electrochemical studies. Actual experimental determination is required for accurate values.

Spectrophotometric and Spectrofluorometric Assays for Quantification

Spectrophotometric and spectrofluorometric methods are widely used for the quantification of aromatic compounds due to their sensitivity, simplicity, and cost-effectiveness.

Spectrophotometry:

The quantification of this compound using UV-Vis spectrophotometry would rely on its characteristic absorption of ultraviolet or visible light. The aromatic rings and the sulfur atom's lone pair of electrons contribute to the electronic transitions that give rise to absorption bands. The wavelength of maximum absorption (λmax) is a crucial parameter for qualitative identification and for setting the wavelength for quantitative measurements. According to Beer-Lambert's law, the absorbance of a solution is directly proportional to the concentration of the analyte.

While the specific UV-Vis spectrum for this compound is not documented in readily accessible literature, it is expected to exhibit absorption bands in the UV region, typical for aniline derivatives. The molar absorptivity (ε), a measure of how strongly the compound absorbs light at a specific wavelength, would need to be determined experimentally to allow for precise quantification.

Table 2: Hypothetical Spectrophotometric Data for this compound

| Parameter | Hypothetical Value/Characteristic | Significance |

| Wavelength of Maximum Absorption (λmax) | Expected in the UV region (e.g., 250-350 nm) | Optimal wavelength for absorbance measurements. |

| Molar Absorptivity (ε) | N/A (requires experimental data) | A constant that relates absorbance to concentration, crucial for quantification. |

| Linear Dynamic Range | N/A (requires experimental data) | The concentration range over which Beer's law is obeyed. |

| Limit of Detection (LOD) | N/A (requires experimental data) | The lowest concentration of the analyte that can be reliably detected. |